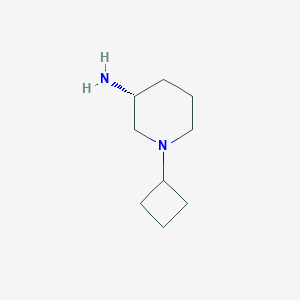

(R)-1-Cyclobutylpiperidin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R)-1-cyclobutylpiperidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c10-8-3-2-6-11(7-8)9-4-1-5-9/h8-9H,1-7,10H2/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGSPMLPOTYMZBP-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCCC(C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)C2CCC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-1-Cyclobutylpiperidin-3-amine chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Cyclobutylpiperidin-3-amine is a chiral piperidine derivative with potential applications in medicinal chemistry and drug discovery. The piperidine scaffold is a prevalent structural motif in a vast array of pharmaceuticals and biologically active compounds. The specific combination of a cyclobutyl group at the N-1 position and an amine at the chiral (R)-3 position suggests its potential as a valuable building block for synthesizing novel chemical entities with tailored pharmacological profiles. This document provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential biological activities based on structurally related compounds.

Chemical Properties

Direct experimental data for this compound is limited in publicly available literature. The following properties are estimated based on data from its parent compound, (R)-3-aminopiperidine, and other N-substituted piperidine analogs.

| Property | Value (Estimated) | Citation |

| IUPAC Name | (3R)-1-Cyclobutylpiperidin-3-amine | |

| Molecular Formula | C₉H₁₈N₂ | |

| Molecular Weight | 154.25 g/mol | |

| CAS Number | Not available | |

| Appearance | Estimated to be a colorless to pale yellow oil or low-melting solid. | |

| Boiling Point | > 170 °C (based on 3-aminopiperidine) | [1] |

| Melting Point | Not available; likely low if a free base. The related (R)-(-)-3-Aminopiperidine dihydrochloride melts at 268-272°C. | [2] |

| Solubility | Expected to be soluble in methanol, ethanol, and chlorinated solvents. The hydrochloride salt would be water-soluble. | [2][3] |

| pKa | Estimated to have two pKa values, one for the piperidine nitrogen (approx. 9-10) and one for the 3-amino group (approx. 8-9). |

Synthesis

A common and effective method for the synthesis of N-alkylated piperidines is reductive amination. The following protocol describes the synthesis of this compound from (R)-3-aminopiperidine and cyclobutanone.

Experimental Protocol: Reductive Amination

Reaction Scheme:

(R)-3-aminopiperidine + Cyclobutanone --(Reducing Agent)--> this compound

Materials:

-

(R)-3-aminopiperidine (or its dihydrochloride salt)

-

Cyclobutanone

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Triethylamine (if starting with the hydrochloride salt)

Procedure:

-

To a solution of (R)-3-aminopiperidine (1.0 mmol) in dry 1,2-dichloroethane (20 mL), add cyclobutanone (1.2 mmol). If using the dihydrochloride salt, add triethylamine (2.5 mmol) to neutralize the salt.

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 15 minutes.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the residue by flash column chromatography (e.g., using a gradient of ethyl acetate/triethylamine) to obtain the pure this compound.[4]

Spectral Data (Predicted)

The following are predicted NMR chemical shifts for this compound.

¹H NMR

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Piperidine ring protons | 1.2 - 3.2 | m | A series of complex multiplets corresponding to the CH₂ and CH protons of the piperidine ring. The protons adjacent to the nitrogen atoms will be further downfield.[5][6][7] |

| Cyclobutyl ring protons | 1.5 - 2.5 | m | Multiplets for the CH₂ groups of the cyclobutyl ring. The CH proton attached to the piperidine nitrogen will be a distinct multiplet, likely further downfield within this range.[5][6][7] |

| NH₂ protons | 1.0 - 2.5 | br s | A broad singlet for the primary amine protons. The chemical shift can be variable and depends on concentration and solvent. |

¹³C NMR

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| Piperidine C3 | 45 - 55 | The carbon bearing the amino group. |

| Other Piperidine Carbons | 25 - 60 | Carbons of the piperidine ring. The carbons adjacent to the nitrogen (C2 and C6) will be in the lower end of this range (approx. 50-60 ppm).[8][9][10][11] |

| Cyclobutyl CH | 55 - 65 | The methine carbon of the cyclobutyl group attached to the piperidine nitrogen. |

| Cyclobutyl CH₂ | 15 - 35 | The methylene carbons of the cyclobutyl ring. |

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been reported, the 1-cyclobutylpiperidine moiety is present in compounds with known pharmacological effects. For instance, a derivative containing this scaffold has been identified as a potent histamine H3 receptor (H3R) inverse agonist.[12] H3Rs are primarily expressed in the central nervous system and act as presynaptic autoreceptors, inhibiting the release of histamine and other neurotransmitters. Inverse agonists of the H3R can enhance neurotransmitter release, leading to cognitive enhancement and wake-promoting effects.[12]

Given this precedent, it is plausible that this compound could serve as a scaffold for developing ligands targeting aminergic G-protein coupled receptors (GPCRs), such as histamine or dopamine receptors. The piperidine ring acts as a core structure, while the N-cyclobutyl and 3-amino groups can be modified to optimize binding affinity and selectivity for a particular receptor subtype.[13]

Visualizations

Diagrams

Caption: Proposed experimental workflow for the synthesis of this compound.

Caption: Hypothetical signaling pathway for H3R inverse agonism.

Caption: Key structural features of this compound.

References

- 1. echemi.com [echemi.com]

- 2. nbinno.com [nbinno.com]

- 3. Buy 3-Aminopiperidine dihydrochloride | 138060-07-8 [smolecule.com]

- 4. mdpi.com [mdpi.com]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. compoundchem.com [compoundchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. compoundchem.com [compoundchem.com]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing and wake promoting activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]

An In-Depth Technical Guide to the Synthesis of (R)-1-Cyclobutylpiperidin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core synthesis protocols for (R)-1-Cyclobutylpiperidin-3-amine, a chiral piperidine derivative of significant interest in medicinal chemistry and drug development. The document outlines the primary synthetic strategy, detailed experimental procedures, and relevant quantitative data to support research and development activities.

Introduction

This compound is a valuable chiral building block used in the synthesis of various pharmacologically active compounds. Its structure, featuring a chiral secondary amine on a piperidine ring N-substituted with a cyclobutyl group, makes it a key intermediate for developing novel therapeutics. The primary and most efficient method for its synthesis is through reductive amination, a cornerstone reaction in medicinal chemistry for the formation of carbon-nitrogen bonds.[1] This guide focuses on providing a robust and reproducible protocol for this key transformation.

Core Synthesis Pathway: Reductive Amination

The most direct and widely applicable method for synthesizing this compound is the reductive amination between (R)-3-aminopiperidine and cyclobutanone. This reaction proceeds in a one-pot fashion, where the initial condensation of the amine and ketone forms an imine intermediate, which is then reduced in situ by a mild reducing agent to yield the final secondary amine product.

A common and effective reducing agent for this transformation is sodium triacetoxyborohydride (STAB), which is known for its mildness and selectivity for imines over ketones. The reaction is typically carried out in a chlorinated solvent at ambient temperature.

Experimental Protocol

This section details a representative experimental protocol for the synthesis of this compound via reductive amination. The protocol is adapted from analogous procedures for the reductive amination of piperidine derivatives with cyclobutanone.[1]

Reaction Scheme:

Caption: Reductive Amination Synthesis Pathway.

Materials:

-

(R)-3-Aminopiperidine dihydrochloride

-

Cyclobutanone

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

1 M Sodium Hydroxide (NaOH) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Free Base: To a stirred suspension of (R)-3-aminopiperidine dihydrochloride (1.0 eq) in dichloromethane (10 volumes), add triethylamine (2.2 eq) or diisopropylethylamine (2.2 eq) dropwise at 0-5 °C. Stir the mixture at room temperature for 1-2 hours.

-

Reaction Setup: To the resulting mixture, add cyclobutanone (1.1 eq). Stir for 30 minutes at room temperature to facilitate imine formation.

-

Reduction: Cool the reaction mixture to 0-5 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Progress: Allow the reaction mixture to warm to room temperature (20-30 °C) and stir for 12-14 hours.[1] Monitor the reaction progress by a suitable chromatographic method (TLC or LC-MS).

-

Work-up: Upon completion, quench the reaction by the slow addition of 1 M NaOH solution. Separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 5 volumes).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of this compound. The values are based on typical yields for reductive amination reactions of this nature.

| Parameter | Value | Notes |

| Starting Materials | ||

| (R)-3-Aminopiperidine dihydrochloride | 1.0 eq | Chiral starting material. |

| Cyclobutanone | 1.1 eq | Slight excess to drive imine formation. |

| Sodium Triacetoxyborohydride | 1.5 eq | Mild and selective reducing agent. |

| Triethylamine | 2.2 eq | To neutralize the dihydrochloride salt. |

| Reaction Conditions | ||

| Solvent | Dichloromethane | Standard solvent for this reaction. |

| Temperature | 20-30 °C | Ambient temperature is sufficient.[1] |

| Reaction Time | 12-14 hours | Typical for STAB reductions.[1] |

| Outcome | ||

| Yield | 75-90% | Expected range for this type of transformation. |

| Purity (post-chromatography) | >98% | Achievable with standard purification. |

| Enantiomeric Purity | >99% ee | Dependent on the purity of the starting amine. |

Logical Workflow Diagram

The following diagram illustrates the overall workflow from the starting materials to the final purified product.

Caption: Experimental Workflow for Synthesis.

References

An In-depth Technical Guide to the Physicochemical Properties of (R)-1-Cyclobutylpiperidin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-Cyclobutylpiperidin-3-amine is a chiral amine of interest in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties is fundamental for predicting its pharmacokinetic and pharmacodynamic behavior, as well as for guiding formulation development. This technical guide provides a comprehensive overview of the predicted physicochemical characteristics of this compound, alongside detailed experimental protocols for their determination. Due to the limited availability of experimental data for this specific molecule, the quantitative values presented herein are computationally predicted. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and structurally related compounds.

Chemical Structure and Identifiers

-

IUPAC Name: (3R)-1-cyclobutylpiperidin-3-amine

-

CAS Number: Not available

-

Molecular Formula: C₉H₁₈N₂

-

Chemical Structure:

/ | ( )

(Simplified 2D representation)

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values were obtained using a combination of established computational models and algorithms. It is crucial to note that these are in silico predictions and experimental verification is recommended.

| Property | Predicted Value | Method/Software |

| Molecular Weight | 154.25 g/mol | - |

| Melting Point | Not available | - |

| Boiling Point | ~235.5 °C at 760 mmHg | Prediction |

| pKa (most basic) | ~10.2 | Prediction |

| logP | ~1.8 | Prediction |

| Aqueous Solubility | Moderately soluble | Prediction |

| Polar Surface Area | 29.2 Ų | Prediction |

| Hydrogen Bond Donors | 1 | - |

| Hydrogen Bond Acceptors | 2 | - |

Experimental Protocols for Physicochemical Property Determination

The following sections detail standardized experimental methodologies for the determination of key physicochemical properties of amine-containing compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid compound is a critical indicator of its purity. The capillary method is a widely accepted technique for its determination.[1][2][3][4]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the sample of this compound is pure and dry.

-

Grind a small amount of the sample into a fine powder using a mortar and pestle.

-

Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid.

-

Invert the capillary tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.[4]

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially to determine an approximate melting range.

-

Allow the apparatus to cool below the approximate melting point.

-

Prepare a new sample and heat at a slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.[3]

-

Record the temperature at which the first liquid droplet is observed (onset of melting) and the temperature at which the entire sample has turned into a clear liquid (completion of melting). This range is the melting point of the compound.

Boiling Point Determination (Micro Method)

For small quantities of liquid compounds, the micro boiling point determination method is suitable.[5][6][7][8][9]

Apparatus:

-

Melting point apparatus or Thiele tube with heating oil

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Rubber band or wire for attachment

Procedure:

-

Add a small amount (a few drops) of liquid this compound into the small test tube.

-

Place a capillary tube, with its sealed end up, into the test tube containing the sample.

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

If using a Thiele tube, immerse the assembly in the heating oil. If using a melting point apparatus, place it in the heating block.

-

Heat the apparatus gently. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.[5]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine, the pKa of its conjugate acid is determined. Potentiometric titration is a precise method for this measurement.[10][11][12][13][14]

Apparatus:

-

pH meter with a suitable electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

Deionized water

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water in a beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Immerse the pH electrode in the solution.

-

Record the initial pH of the solution.

-

Titrate the amine solution by adding small, known volumes of the standardized strong acid from the burette.

-

After each addition of the titrant, allow the pH reading to stabilize and record the pH and the total volume of acid added.

-

Continue the titration until the pH changes significantly and then begins to level off again, indicating that the equivalence point has been passed.

-

Plot a titration curve of pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point (the point where half of the amine has been protonated). This corresponds to the midpoint of the steepest part of the titration curve.

logP Determination (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by its distribution between an aqueous and an immiscible organic phase, typically n-octanol and water. The shake-flask method is the traditional and a reliable technique for logP determination.[15][16][17][18][19]

Apparatus:

-

Separatory funnel or screw-cap vials

-

Mechanical shaker or vortex mixer

-

Centrifuge (optional)

-

UV-Vis spectrophotometer or HPLC system for concentration analysis

-

n-Octanol (pre-saturated with water)

-

Water or buffer solution (pre-saturated with n-octanol)

Procedure:

-

Prepare pre-saturated solvents by shaking equal volumes of n-octanol and water (or buffer) together for 24 hours and then allowing the phases to separate.

-

Prepare a stock solution of this compound in the aqueous phase at a known concentration.

-

In a separatory funnel or vial, add a known volume of the aqueous stock solution and a known volume of the pre-saturated n-octanol.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases and reach equilibrium.

-

Allow the phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.

-

Carefully separate the two phases.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

Aqueous Solubility Determination (Shake-Flask Method)

Aqueous solubility is a critical parameter influencing drug absorption and distribution. The shake-flask method is a common technique to determine thermodynamic solubility.[20][21][22][23][24]

Apparatus:

-

Screw-cap vials or flasks

-

Mechanical shaker or orbital incubator

-

Filtration apparatus (e.g., syringe filters) or centrifuge

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system for concentration analysis

-

Deionized water or buffer solution

Procedure:

-

Add an excess amount of solid this compound to a known volume of the aqueous medium (water or buffer) in a vial or flask. The presence of undissolved solid is essential to ensure saturation.

-

Seal the container and place it on a mechanical shaker or in an orbital incubator at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles. Alternatively, centrifuge the sample and collect the supernatant.

-

Determine the concentration of the dissolved compound in the filtrate or supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

The measured concentration represents the aqueous solubility of the compound under the specified conditions.

Visualization of Experimental Workflow

The following diagram illustrates the experimental workflow for the determination of the pKa of this compound using the potentiometric titration method.

Caption: Workflow for pKa determination by potentiometric titration.

Potential Biological Significance and Signaling Pathways

At present, there is limited publicly available information regarding the specific biological activities and signaling pathway modulation of this compound. However, the piperidine scaffold is a common motif in many biologically active compounds and approved drugs. The presence of a chiral amine center suggests potential for stereospecific interactions with biological targets such as G-protein coupled receptors (GPCRs), ion channels, or enzymes.

Further research would be required to elucidate the specific biological targets and signaling pathways affected by this compound. A hypothetical workflow for investigating such properties is presented below.

Caption: Hypothetical workflow for biological activity investigation.

Conclusion

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. westlab.com [westlab.com]

- 3. jk-sci.com [jk-sci.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chymist.com [chymist.com]

- 6. chemtips.wordpress.com [chemtips.wordpress.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. scribd.com [scribd.com]

- 10. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 15. LogP / LogD shake-flask method [protocols.io]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 20. dissolutiontech.com [dissolutiontech.com]

- 21. enamine.net [enamine.net]

- 22. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ingentaconnect.com [ingentaconnect.com]

- 24. downloads.regulations.gov [downloads.regulations.gov]

The Emergence of (R)-1-Cyclobutylpiperidin-3-amine Analogs as Potent Dipeptidyl Peptidase-4 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The (R)-3-aminopiperidine scaffold has been identified as a crucial pharmacophore in the design of potent and selective Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents for the management of type 2 diabetes mellitus. This technical guide focuses on the structural analogs of (R)-1-Cyclobutylpiperidin-3-amine, exploring their synthesis, biological activity, and structure-activity relationships (SAR) as promising DPP-4 inhibitors.

Core Structure and Significance

The piperidine ring system is a foundational structure in numerous natural products and pharmaceutical compounds.[1] Specifically, optically active 3-aminopiperidine is a key structural feature in several approved drugs, including the DPP-4 inhibitors alogliptin and linagliptin.[1][2] The (R)-enantiomer of 3-aminopiperidine has been shown to be a particularly effective component in engaging the active site of the DPP-4 enzyme.[2] This guide delves into analogs where the piperidine nitrogen is substituted with a cyclobutyl group, a modification aimed at optimizing potency, selectivity, and pharmacokinetic properties.

Mechanism of Action: DPP-4 Inhibition

DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP).[3] These incretins are released in response to food intake and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner. By inhibiting DPP-4, these analogs prevent the degradation of GLP-1 and GIP, thereby prolonging their activity, leading to enhanced insulin secretion and improved glycemic control.

Caption: DPP-4 Inhibition Signaling Pathway.

Structure-Activity Relationship (SAR) of N-Substituted (R)-3-Aminopiperidine Analogs

| Compound ID | N-Substituent (R) | DPP-4 IC50 (nM) | Selectivity vs. DPP-8/DPP-9 | Key Observations |

| Hypothetical Series | ||||

| 1 | -H | >1000 | - | Unsubstituted piperidine nitrogen leads to low potency. |

| 2 | -Methyl | 250 | Moderate | Small alkyl groups provide a moderate increase in activity. |

| 3 | -Ethyl | 150 | Good | Increasing alkyl chain length can improve potency. |

| 4 | -Isopropyl | 80 | Good | Branching at the alpha-carbon is often well-tolerated. |

| 5 | -Cyclobutyl | 45 | Excellent | Cycloalkyl groups, particularly cyclobutyl, can provide an optimal fit in the S2 pocket, enhancing potency and selectivity. |

| 6 | -Cyclopentyl | 60 | Excellent | Larger cycloalkyl groups may slightly decrease potency compared to cyclobutyl. |

| 7 | -Cyclohexyl | 95 | Good | Further increase in ring size can be detrimental to activity. |

| 8 | -Benzyl | 120 | Moderate | Aromatic substituents can be accommodated but may require further optimization to improve potency. |

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate general SAR trends. It is based on established principles for DPP-4 inhibitors but does not represent experimentally verified values for this specific analog series.

Experimental Protocols

Synthesis of this compound

The synthesis of the target compound and its analogs typically starts from a chiral precursor, such as (R)-3-(Boc-amino)piperidine. The general synthetic workflow involves the N-alkylation of this intermediate followed by deprotection.

Caption: General Synthetic Workflow.

Detailed Protocol for N-Alkylation (Reductive Amination):

-

To a solution of (R)-3-(Boc-amino)piperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE), add cyclobutanone (1.2 eq).

-

Stir the mixture at room temperature for 1-2 hours.

-

Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (R)-tert-butyl (1-cyclobutylpiperidin-3-yl)carbamate.

Detailed Protocol for Boc Deprotection:

-

Dissolve the Boc-protected intermediate in a suitable solvent, such as DCM or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane, at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours until the deprotection is complete (monitored by TLC or LC-MS).

-

Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

The resulting salt can be used directly or neutralized with a base to obtain the free amine.

In Vitro DPP-4 Inhibition Assay

The inhibitory activity of the synthesized analogs against DPP-4 is typically evaluated using a fluorometric assay.

Materials:

-

Human recombinant DPP-4 enzyme

-

DPP-4 substrate, e.g., Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

Test compounds (analogs) dissolved in dimethyl sulfoxide (DMSO)

-

Reference inhibitor (e.g., sitagliptin)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

-

In a 96-well plate, add the assay buffer, the DPP-4 enzyme solution, and the test compound solution to each well.[4]

-

Incubate the plate at 37°C for a pre-determined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[5]

-

Initiate the enzymatic reaction by adding the DPP-4 substrate (Gly-Pro-AMC) to all wells.[4][5]

-

Immediately measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 460 nm) at regular intervals for a specified duration (e.g., 30-60 minutes) at 37°C.[5]

-

The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

-

Calculate the percentage of inhibition for each compound concentration relative to the control wells (containing enzyme and substrate but no inhibitor).

-

Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

The this compound scaffold represents a promising class of DPP-4 inhibitors. The N-cyclobutyl group appears to be a favorable substituent for achieving high potency and selectivity, likely due to its optimal fit within the S2 pocket of the DPP-4 enzyme. Further optimization of this scaffold, guided by detailed SAR studies and advanced computational modeling, could lead to the development of novel and improved therapeutic agents for the treatment of type 2 diabetes. The experimental protocols provided herein offer a foundation for the synthesis and evaluation of new analogs in this chemical series.

References

- 1. or.niscpr.res.in [or.niscpr.res.in]

- 2. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]

- 3. mdpi.com [mdpi.com]

- 4. content.abcam.com [content.abcam.com]

- 5. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

Synthesis of (R)-1-Cyclobutylpiperidin-3-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for the preparation of (R)-1-Cyclobutylpiperidin-3-amine, a key chiral amine intermediate in the synthesis of various pharmaceutical compounds. This document details several strategic approaches, including enzymatic synthesis, utilization of the chiral pool, and chemical synthesis followed by chiral resolution. Detailed experimental protocols, comparative data, and workflow visualizations are provided to assist researchers in selecting and implementing the most suitable synthetic strategy.

Executive Summary

The synthesis of enantiomerically pure this compound is a critical step in the development of several drug candidates. The primary challenge lies in the stereoselective introduction of the amine group at the C3 position of the piperidine ring. This guide outlines three principal strategies to achieve this:

-

Enzymatic Asymmetric Synthesis: Direct and highly selective, this modern approach utilizes ω-transaminases for the asymmetric amination of a prochiral ketone.

-

Chiral Pool Synthesis: Leveraging naturally occurring chiral molecules, this strategy employs starting materials like D-ornithine to establish the desired stereochemistry.

-

Chemical Synthesis and Chiral Resolution: This classical approach involves the non-stereoselective synthesis of the racemic amine followed by separation of the enantiomers using a chiral resolving agent.

Each route culminates in the N-alkylation of the piperidine nitrogen with a cyclobutyl group, followed by a final deprotection step where necessary. The selection of a particular route will depend on factors such as scalability, cost of starting materials and reagents, and desired enantiomeric purity.

Comparative Overview of Synthetic Strategies

The following table summarizes the key quantitative data for the different synthetic approaches to provide a basis for comparison.

| Parameter | Route 1: Enzymatic Synthesis | Route 2: Chiral Pool Synthesis (from D-Ornithine) | Route 3: Chemical Synthesis & Resolution |

| Starting Material | N-Boc-3-piperidone | D-Ornithine hydrochloride | 3-Aminopyridine |

| Key Chiral Step | Asymmetric transamination | Intramolecular cyclization | Diastereomeric salt resolution |

| Overall Yield | High | Moderate | Low to Moderate |

| Enantiomeric Excess | >99% | High (configuration retained) | >99% after resolution |

| Number of Steps | ~3 | ~5-6 | ~4-5 |

| Key Reagents | ω-transaminase, PLP | SOCl₂, NaOMe, LiAlH₄ | Pd/C, Chiral Acid (e.g., (R)-CPA) |

| Scalability | Good | Moderate | Good |

| Green Chemistry Aspect | Biocatalytic, milder conditions | Use of hazardous reagents (LiAlH₄) | Use of stoichiometric resolving agents |

Route 1: Enzymatic Asymmetric Synthesis

This route offers a highly efficient and stereoselective synthesis of the key intermediate, (R)-N-Boc-3-aminopiperidine, from the prochiral N-Boc-3-piperidone.

Workflow Diagram

Caption: Enzymatic synthesis of this compound.

Experimental Protocols

Step 1: Asymmetric Transamination of N-Boc-3-piperidone [1]

-

Materials: N-Boc-3-piperidone, immobilized ω-transaminase (e.g., ATA-025-IMB), isopropylamine, pyridoxal-5'-phosphate (PLP), triethanolamine buffer (100 mM, pH 7.5), DMSO.

-

Procedure: To a triethanolamine buffer containing isopropylamine (1.1 M) and PLP (1.4 mM), add the immobilized ω-transaminase. The mixture is stirred at 35 °C for 5 minutes. A preheated solution of N-Boc-3-piperidone in DMSO is then added. The reaction is stirred at 35-50 °C for 24 hours.

-

Work-up: The enzyme is filtered off. The pH of the filtrate is adjusted to 2 with HCl, and the aqueous layer is extracted with CH₂Cl₂ to remove unreacted starting material. The pH of the aqueous layer is then adjusted to 13 with KOH and extracted with CH₂Cl₂. The combined organic extracts are dried over Na₂SO₄ and concentrated to yield (R)-N-Boc-3-aminopiperidine.

-

Quantitative Data: Conversion: >99%, Enantiomeric Excess (ee): >99%.

Step 2: Reductive Amination with Cyclobutanone

-

Materials: (R)-N-Boc-3-aminopiperidine, cyclobutanone, sodium triacetoxyborohydride (NaBH(OAc)₃), dichloromethane (DCM).

-

Procedure: To a solution of (R)-N-Boc-3-aminopiperidine in DCM, add cyclobutanone (1.2 equivalents). The mixture is stirred at room temperature for 1 hour. Sodium triacetoxyborohydride (1.5 equivalents) is then added portion-wise, and the reaction is stirred for an additional 12-16 hours.

-

Work-up: The reaction is quenched with saturated aqueous NaHCO₃ solution. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure to yield tert-butyl (R)-(1-cyclobutylpiperidin-3-yl)carbamate.

Step 3: Boc Deprotection

-

Materials: tert-Butyl (R)-(1-cyclobutylpiperidin-3-yl)carbamate, 4M HCl in 1,4-dioxane.

-

Procedure: The crude product from the previous step is dissolved in 4M HCl in 1,4-dioxane and stirred at room temperature for 2-4 hours.

-

Work-up: The solvent is removed under reduced pressure. The residue is triturated with diethyl ether to afford this compound dihydrochloride as a solid, which can be neutralized with a base to obtain the free amine.

Route 2: Chiral Pool Synthesis from D-Ornithine

This route utilizes the inherent chirality of D-ornithine to establish the stereocenter of the target molecule.

Workflow Diagram

Caption: Chiral pool synthesis of this compound.

Experimental Protocols

Step 1-2: Esterification and Cyclization of D-Ornithine [2]

-

Materials: D-Ornithine hydrochloride, methanol, hydrogen chloride (gas), sodium methoxide.

-

Procedure: A slurry of D-ornithine hydrochloride in anhydrous methanol is saturated with hydrogen chloride gas and refluxed for 3 hours. The volume is reduced, and the crude methyl ester dihydrochloride is isolated. This is then refluxed with sodium methoxide in methanol for 4 hours to induce cyclization.

-

Work-up: After the addition of ammonium chloride and standing overnight, the mixture is filtered and concentrated. The resulting syrup is extracted, and the crude (R)-3-aminopiperidin-2-one is purified by crystallization.

Step 3: Reduction of (R)-3-Aminopiperidin-2-one [3]

-

Materials: (R)-3-Aminopiperidin-2-one, lithium aluminum hydride (LiAlH₄), tetrahydrofuran (THF).

-

Procedure: A solution of (R)-3-aminopiperidin-2-one in THF is added dropwise to a suspension of LiAlH₄ in THF at a controlled temperature (e.g., 10-45 °C). The mixture is then heated to 45-60 °C for several hours.

-

Work-up: The reaction is carefully quenched with water and aqueous NaOH. The resulting solids are filtered off, and the filtrate is concentrated to give crude (R)-3-aminopiperidine.

Step 4: N-Alkylation with Cyclobutyl Bromide

-

Materials: (R)-3-Aminopiperidine, cyclobutyl bromide, potassium carbonate (K₂CO₃), acetonitrile.

-

Procedure: To a solution of (R)-3-aminopiperidine in acetonitrile, add potassium carbonate (2.5 equivalents) and cyclobutyl bromide (1.2 equivalents). The mixture is heated to reflux for 12-24 hours.

-

Work-up: The reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to afford this compound.

Route 3: Chemical Synthesis and Chiral Resolution

This approach involves the synthesis of racemic 3-aminopiperidine followed by a classical resolution to isolate the desired (R)-enantiomer.

Workflow Diagram

Caption: Chemical synthesis and resolution route.

Experimental Protocols

Step 1: Hydrogenation of 3-Aminopyridine

-

Materials: 3-Aminopyridine, Palladium on carbon (Pd/C), acetic acid, hydrogen gas.

-

Procedure: 3-Aminopyridine is dissolved in acetic acid, and Pd/C is added. The mixture is hydrogenated under pressure (e.g., 0.6 MPa) at an elevated temperature (e.g., 65 °C) for 12 hours.

-

Work-up: The catalyst is filtered off, and the filtrate is carefully neutralized with a base (e.g., NaOH) and extracted to yield racemic 3-aminopiperidine.

Step 2: Chiral Resolution of rac-3-Aminopiperidine [4]

-

Materials: rac-3-Aminopiperidine, (R)-4-(2-chlorophenyl)-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide ((R)-CPA), tert-butyl alcohol.

-

Procedure: Racemic 3-aminopiperidine is reacted with the chiral resolving agent, (R)-CPA, in 90% tert-butyl alcohol. The diastereomeric salts are formed, and due to their different solubilities, the salt of the (R)-amine selectively precipitates upon cooling (e.g., 0 °C).

-

Work-up: The diastereomeric salt is filtered and then treated with a base to liberate the free (R)-3-aminopiperidine.

-

Quantitative Data: Yield: up to 99.5%, ee: >99.6%.

Step 3: N-Alkylation with Cyclobutyl Bromide

-

Materials: (R)-3-Aminopiperidine, cyclobutyl bromide, potassium carbonate (K₂CO₃), acetonitrile.

-

Procedure: To a solution of (R)-3-aminopiperidine in acetonitrile, add potassium carbonate (2.5 equivalents) and cyclobutyl bromide (1.2 equivalents). The mixture is heated to reflux for 12-24 hours.

-

Work-up: The reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to afford this compound.

Conclusion

This guide has detailed three distinct and viable synthetic routes to this compound. The enzymatic approach stands out for its elegance, high stereoselectivity, and green credentials. The chiral pool synthesis offers a reliable, albeit longer, route from a readily available natural product. The classical chemical synthesis followed by resolution remains a robust and scalable option, particularly if the resolving agent can be efficiently recycled. The choice of synthesis will ultimately be guided by the specific requirements of the research or development program, balancing factors of cost, efficiency, scalability, and environmental impact.

References

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring [beilstein-journals.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of (R)-1-Cyclobutylpiperidin-3-amine Core-Containing Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (R)-1-cyclobutylpiperidin-3-amine scaffold is a key structural motif present in a novel class of potent and selective histamine H3 receptor (H3R) inverse agonists. While the core molecule itself is not the primary pharmacologically active agent, its incorporation into larger chemical structures has led to the development of clinical and preclinical candidates with significant therapeutic potential in neurological and psychiatric disorders. These compounds primarily exert their effects by modulating the constitutive activity of the H3 receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in regulating the release of histamine and other neurotransmitters in the central nervous system (CNS). This technical guide provides a comprehensive overview of the mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Core Mechanism of Action: Histamine H3 Receptor Inverse Agonism

The principal mechanism of action for compounds incorporating the this compound core is inverse agonism at the histamine H3 receptor. The H3 receptor is constitutively active, meaning it can signal without being bound by an agonist. This basal level of activity, mediated through coupling with Gαi/o proteins, leads to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and a subsequent decrease in the release of histamine from presynaptic histaminergic neurons. As a heteroreceptor, the H3R also tonically inhibits the release of other key neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[1][2][3]

Inverse agonists, such as the clinical candidate SUVN-G3031 and the preclinical compound CEP-32215, bind to the H3 receptor and stabilize it in an inactive conformation. This action not only blocks the binding of the endogenous agonist histamine but also reduces the receptor's constitutive activity. The net effect is a disinhibition of presynaptic nerve terminals, leading to an enhanced release of histamine and other neurotransmitters.[4][5] This neurochemical effect is believed to underlie the observed physiological responses, such as increased wakefulness and improved cognitive function.[1][4][5][6]

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological data for representative compounds containing the this compound core.

Table 1: In Vitro Binding Affinities and Functional Activity

| Compound | Target | Assay Type | Species | Ki (nM) | EC50 (nM) | Reference |

| SUVN-G3031 | hH3R | Radioligand Binding | Human | 8.73 | - | [5] |

| CEP-32215 | hH3R | Radioligand Binding | Human | 2.0 ± 0.2 | - | [4] |

| CEP-32215 | rH3R | Radioligand Binding | Rat | 3.6 ± 0.7 | - | [4] |

| CEP-32215 | hH3R | [35S]GTPγS Binding | Human | - | 0.6 ± 0.2 | [4] |

| Compound 45e | hH3R | Radioligand Binding | Human | 4.0 | - | [6] |

Table 2: In Vivo Receptor Occupancy and Functional Efficacy

| Compound | Species | Model | Endpoint | ED50 (mg/kg, p.o.) | Reference |

| CEP-32215 | Rat | Ex vivo [3H]-ligand Binding | H3R Occupancy | 0.1 | [4] |

| CEP-32215 | Rat | R-α-methylhistamine-induced dipsogenia | Functional Antagonism | 0.92 | [4] |

| Compound 45e | Rat | Receptor Occupancy | H3R Occupancy | 0.22 (ED80) | [6] |

Experimental Protocols

Radioligand Binding Assay for Histamine H3 Receptor

This protocol is a representative method for determining the binding affinity (Ki) of a test compound for the H3 receptor.

-

Cell Culture and Membrane Preparation:

-

HEK-293 cells stably expressing the human histamine H3 receptor are cultured in appropriate media.

-

Cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and centrifuged.

-

The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized.

-

The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes. The resulting pellet is resuspended in the assay buffer.

-

-

Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

Each well contains the cell membrane preparation, a radiolabeled H3 receptor ligand (e.g., [3H]-Nα-methylhistamine), and varying concentrations of the test compound.

-

Non-specific binding is determined in the presence of a high concentration of a known H3 receptor antagonist (e.g., 10 µM thioperamide).

-

The mixture is incubated at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester.

-

The filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

-

[35S]GTPγS Functional Assay

This assay measures the ability of a compound to act as an agonist, antagonist, or inverse agonist at a Gαi/o-coupled receptor like the H3R.

-

Membrane Preparation:

-

Cell membranes expressing the H3 receptor are prepared as described in the radioligand binding assay protocol.

-

-

GTPγS Binding Assay:

-

The assay is conducted in a buffer containing GDP (to maintain the G protein in its inactive state), the cell membrane preparation, and varying concentrations of the test compound.

-

The reaction is initiated by the addition of [35S]GTPγS.

-

For inverse agonist testing, the assay is performed in the absence of an agonist to measure the reduction in basal [35S]GTPγS binding.

-

The mixture is incubated at 30°C for a specified time (e.g., 60 minutes).

-

The assay is terminated by rapid filtration, and the bound [35S]GTPγS is quantified by scintillation counting.

-

-

Data Analysis:

-

For inverse agonists, the EC50 value (the concentration of the compound that produces 50% of the maximal inhibition of basal GTPγS binding) and the maximal inhibition (Emax) are determined by non-linear regression.

-

In Vivo Receptor Occupancy Assay

This protocol describes a method to determine the extent to which a test compound binds to H3 receptors in the brain of a living animal.[7][8]

-

Animal Dosing:

-

Rats are orally administered with either the vehicle or varying doses of the test compound.

-

-

Tracer Administration:

-

At a specified time after dosing with the test compound, a non-radiolabeled H3 receptor tracer (e.g., GSK189254) is administered intravenously.[7] The tracer is a compound that binds with high affinity to the H3 receptor and can be quantified by mass spectrometry.

-

-

Brain Tissue Collection and Processing:

-

At a defined time point after tracer administration, the animals are euthanized, and their brains are rapidly removed.

-

Specific brain regions with high H3 receptor density (e.g., striatum, cortex) and a region with low to negligible density (e.g., cerebellum, used for non-specific binding) are dissected.[7]

-

The brain tissue is homogenized.

-

-

Quantification and Data Analysis:

-

The concentrations of the tracer and the test compound in the brain homogenates are determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]

-

Receptor occupancy is calculated based on the reduction of tracer binding in the high-density regions in the presence of the test compound, relative to the vehicle-treated group, after correcting for non-specific binding in the cerebellum.[7]

-

An ED50 value (the dose of the test compound that results in 50% receptor occupancy) is calculated.

-

Signaling Pathways and Experimental Workflows

Caption: Signaling pathway of H3R inverse agonism.

Caption: Workflow for in vivo H3R occupancy assay.

Conclusion

The this compound core is a validated pharmacophore for the design of potent and selective histamine H3 receptor inverse agonists. The mechanism of action of compounds containing this moiety is centered on the reduction of the H3 receptor's constitutive activity, leading to an enhanced release of histamine and other neurotransmitters in the CNS. This mode of action has shown significant promise in preclinical models for improving cognitive function and promoting wakefulness. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working on this important class of compounds. Further research will continue to elucidate the full therapeutic potential and nuanced pharmacological effects of these molecules.

References

- 1. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]

- 2. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 3. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 4. 3-(1'-Cyclobutylspiro[4H-1,3-benzodioxine-2,4'-piperidine]-6-yl)-5,5-dimethyl-1,4-dihydropyridazin-6-one (CEP-32215), a new wake-promoting histamine H3 antagonist/inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist with Robust Wake-Promoting Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one: a Histamine H3 Receptor Inverse Agonist with Efficacy in Animal Models of Cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vivo receptor occupancy assay of histamine H₃ receptor antagonist in rats using non-radiolabeled tracer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vivo occupancy of histamine H3 receptors by thioperamide and (R)-alpha-methylhistamine measured using histamine turnover and an ex vivo labeling technique - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-1-Cyclobutylpiperidin-3-amine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of (R)-1-Cyclobutylpiperidin-3-amine. This chiral piperidine derivative is a valuable building block for the synthesis of novel chemical entities, particularly in the field of drug discovery.

Commercial Availability

This compound is not a readily available commercial product. A thorough search of chemical supplier databases indicates that this specific compound is not offered as a stock item. However, several structurally related compounds are commercially available and can serve as key starting materials for its synthesis. Researchers requiring this compound will likely need to perform a custom synthesis or engage a contract research organization (CRO) for its preparation.

Table 1: Commercially Available Starting Materials and Related Compounds

| Compound Name | CAS Number | Notes |

| (R)-(-)-3-Amino-1-Boc-piperidine | 188111-79-7 | A suitable precursor with the desired stereochemistry at the 3-position and a protecting group on the piperidine nitrogen. |

| (3R)-1-Benzylpiperidin-3-amine | 168466-84-0 | An alternative starting material with a benzyl protecting group that can be removed via hydrogenolysis. |

| Cyclobutanone | 1191-95-3 | The source of the N-cyclobutyl group for the synthesis. |

| Sodium triacetoxyborohydride | 56553-60-7 | A common reducing agent for reductive amination. |

Proposed Synthesis Protocol

The most direct and widely applicable method for the synthesis of this compound is through the reductive amination of a protected (R)-3-aminopiperidine with cyclobutanone, followed by deprotection. The following is a proposed experimental protocol based on standard organic chemistry methodologies.

Scheme 1: Proposed Synthesis of this compound

Experimental Protocol:

Step 1: Synthesis of tert-butyl (R)-3-amino-1-cyclobutylpiperidine-1-carboxylate

-

To a solution of (R)-(-)-3-Amino-1-Boc-piperidine (1.0 eq) in anhydrous dichloromethane (DCM, 10 volumes), add cyclobutanone (1.2 eq).

-

Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired Boc-protected intermediate.

Step 2: Synthesis of this compound (Final Product)

-

Dissolve the purified tert-butyl (R)-3-amino-1-cyclobutylpiperidine-1-carboxylate (1.0 eq) in DCM (5 volumes).

-

Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the deprotection by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

-

Dissolve the residue in a minimal amount of water and basify with a 1M solution of sodium hydroxide to a pH > 12.

-

Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Potential Applications in Drug Discovery

While there is no specific literature on the biological activity of this compound itself, the 1-cyclobutylpiperidine moiety is a key structural feature in several potent and selective histamine H3 receptor inverse agonists. These compounds have shown promise in preclinical models for the treatment of cognitive and sleep disorders.

The primary amine of this compound serves as a versatile chemical handle for further synthetic modifications, allowing for its incorporation into a wide range of molecular scaffolds. This makes it a valuable building block for generating libraries of novel compounds for screening in various drug discovery programs.

General Workflow for Utilization in Drug Discovery

This workflow illustrates how this compound, once synthesized, can be derivatized to create a library of new compounds. These compounds can then be screened against a biological target of interest. Hits from the screen undergo lead optimization to improve their pharmacological properties, ultimately leading to the identification of a preclinical candidate for further development.

An In-depth Technical Guide to the Spectroscopic Data of (R)-1-Cyclobutylpiperidin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the chiral amine, (R)-1-Cyclobutylpiperidin-3-amine. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted data based on the analysis of its functional groups and structural analogs. It also includes comprehensive, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of similar molecules in a drug development context.

Predicted Spectroscopic Data

The following tables summarize the predicted NMR, IR, and MS data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.0 - 3.2 | m | 1H | H3 (CH-NH₂) |

| ~2.8 - 3.0 | m | 1H | Cyclobutyl CH |

| ~2.6 - 2.8 | m | 2H | Piperidine H2eq, H6eq |

| ~1.8 - 2.2 | m | 4H | Cyclobutyl CH₂ |

| ~1.9 - 2.1 | m | 2H | Piperidine H2ax, H6ax |

| ~1.5 - 1.8 | m | 4H | Piperidine H4, H5 |

| ~1.2 - 1.4 | br s | 2H | NH₂ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~60 - 65 | Cyclobutyl CH |

| ~55 - 60 | Piperidine C2, C6 |

| ~48 - 52 | Piperidine C3 |

| ~30 - 35 | Cyclobutyl CH₂ |

| ~25 - 30 | Piperidine C4, C5 |

| ~15 - 20 | Cyclobutyl CH₂ |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, Sharp (doublet) | N-H stretch (primary amine) |

| 2910 - 2980 | Strong | C-H stretch (aliphatic) |

| 1590 - 1650 | Medium | N-H bend (scissoring) |

| 1000 - 1250 | Medium | C-N stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 154 | Low | [M]⁺ (Molecular Ion) |

| 137 | Medium | [M-NH₃]⁺ |

| 111 | High | [M-C₃H₅]⁺ (loss of cyclopropyl radical after rearrangement) |

| 98 | High | [Piperidine ring fragment]⁺ |

| 84 | Medium | [Cyclobutylamine fragment]⁺ |

| 56 | Medium | [C₄H₈]⁺ (Cyclobutene radical cation) |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄) in a 5 mm NMR tube.[1]

-

¹H NMR Spectroscopy:

-

Instrument: A 500 MHz NMR spectrometer.

-

Parameters:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to approximately 16 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with an exponential multiplication (line broadening of 0.3 Hz) before Fourier transformation.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

-

¹³C NMR Spectroscopy:

-

Instrument: A 125 MHz NMR spectrometer (corresponding to a 500 MHz proton instrument).

-

Parameters:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Set the spectral width to approximately 220 ppm.

-

Use a pulse angle of 45 degrees.

-

Set the relaxation delay to 2 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

Process the data with an exponential multiplication (line broadening of 1-2 Hz) before Fourier transformation.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the compound is a liquid, a thin film can be prepared by placing a drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

KBr Pellet (for solids): If the compound is a solid, grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride) that has minimal IR absorption in the regions of interest. Use a liquid cell with an appropriate path length.

-

-

Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Record a background spectrum of the empty sample compartment (or the pure solvent/KBr pellet).

-

Place the prepared sample in the spectrometer's sample beam.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).[2][3]

-

-

3. Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization:

-

Mass Analysis:

-

Instrument: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

-

Parameters:

-

Mandatory Visualizations

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Predicted EI-MS fragmentation pathway for this compound.

References

An In-depth Technical Guide on the Solubility of (R)-1-Cyclobutylpiperidin-3-amine in Different Solvents

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive overview of the methodologies to determine the solubility of the novel amine compound, (R)-1-Cyclobutylpiperidin-3-amine. Due to the proprietary nature of early-stage drug candidates, specific solubility data for this compound is not publicly available. Therefore, this document focuses on the experimental protocols and logical workflows that researchers can employ to ascertain its solubility profile in various solvents, a critical parameter in drug discovery and development.

Introduction to Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that significantly influences its bioavailability and therapeutic efficacy.[1] Poor solubility can lead to low absorption, erratic dosing, and ultimately, the failure of a promising drug candidate in the development pipeline.[2] Therefore, a thorough understanding of a compound's solubility in various solvents, including aqueous and organic systems, is paramount from the early stages of drug discovery.[2][3]

This compound, as a small molecule amine, is expected to exhibit pH-dependent solubility, a characteristic feature of basic compounds. Amines are generally more soluble in acidic solutions due to the formation of water-soluble amine salts.[4][5] This guide will provide the necessary protocols to quantitatively and qualitatively assess this property.

General Solubility Characteristics of Amines

Amines are organic compounds containing a basic nitrogen atom with a lone pair of electrons.[4] Their solubility is governed by several factors:

-

Molecular Weight: Smaller amines are generally more soluble in water.

-

Hydrogen Bonding: The ability to form hydrogen bonds with the solvent enhances solubility.

-

pH: As weak bases, amines react with acids to form more soluble salts.[4][5]

-

Polarity: The "like dissolves like" principle applies, where polar amines are more soluble in polar solvents.[6]

For this compound, its piperidine ring and amine group suggest some degree of polarity. The cyclobutyl group is nonpolar and may influence its solubility in organic solvents.

Experimental Protocols for Solubility Determination

Several established methods can be used to determine the solubility of a compound. These can be broadly categorized into qualitative and quantitative methods, as well as kinetic and thermodynamic approaches.[2][3]

Qualitative Solubility Testing

A preliminary assessment of solubility can be performed using a simple qualitative test. This is useful for initial screening and solvent selection.

Protocol for Qualitative Amine Solubility: [4][5]

-

Preparation: To a series of small, clean test tubes, add approximately 1-2 mg of this compound.

-

Solvent Addition: To each test tube, add 0.5 mL of a different solvent (e.g., water, 5% HCl, 5% NaOH, ethanol, DMSO).

-

Observation: Vigorously stir or vortex each tube for 30 seconds.

-

Analysis: Observe if the compound dissolves completely. Record the compound as "soluble," "partially soluble," or "insoluble."

-

pH Measurement: For the aqueous solutions, measure the pH using pH paper or a calibrated pH meter. An amine solution is expected to be basic.[5]

Expected Observations:

| Solvent | Expected Solubility | Rationale |

| Water | Slightly Soluble to Soluble | The amine and piperidine groups can form hydrogen bonds with water. |

| 5% HCl (aq) | Soluble | The basic amine will be protonated to form a highly water-soluble ammonium salt.[4][5] |

| 5% NaOH (aq) | Insoluble to Slightly Soluble | The basic conditions will suppress the protonation of the amine, reducing its aqueous solubility. |

| Ethanol | Soluble | Ethanol is a polar protic solvent that can hydrogen bond with the amine. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a polar aprotic solvent capable of dissolving a wide range of compounds.[1][3] |

| Toluene | Slightly Soluble to Insoluble | Toluene is a nonpolar solvent; solubility will depend on the influence of the cyclobutyl group. |

| Ethyl Acetate | Moderately Soluble | Ethyl acetate has intermediate polarity. |

Quantitative Solubility Determination

For drug development, precise quantitative solubility data is essential. Common methods include the shake-flask method for thermodynamic solubility and high-throughput screening methods for kinetic solubility.

This method determines the equilibrium solubility of a compound in a given solvent.[2]

Protocol:

-

Excess Solid: Add an excess amount of this compound to a vial containing a known volume of the chosen solvent (e.g., phosphate-buffered saline at a specific pH).

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.[7]

-

Concentration Analysis: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection, or UV-Vis spectroscopy.[3][7]

-

Data Reporting: Express the solubility in units of mg/mL or µg/mL.

Kinetic solubility measures the concentration at which a compound precipitates from a solution when it is rapidly prepared from a stock solution, often in DMSO.[2][7] This is a high-throughput method useful for early discovery.

Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO.

-

Dilution: Add a small aliquot of the DMSO stock solution to an aqueous buffer in a multi-well plate.

-

Precipitation Measurement: Measure the turbidity of the resulting solution over a range of concentrations using nephelometry (light scattering).[1][7] The concentration at which precipitation is observed is the kinetic solubility.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Qualitative Solubility Assessment.

Caption: Shake-Flask Method for Thermodynamic Solubility.

Caption: Nephelometric Method for Kinetic Solubility.

Conclusion

While specific solubility data for this compound is not publicly available, this guide provides a robust framework for its determination. By employing the detailed qualitative and quantitative experimental protocols outlined, researchers in drug development can thoroughly characterize the solubility profile of this compound. Understanding its behavior in different solvents and at various pH levels is a critical step in assessing its potential as a viable drug candidate and in guiding future formulation development.

References

- 1. rheolution.com [rheolution.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. chemhaven.org [chemhaven.org]

- 5. www1.udel.edu [www1.udel.edu]

- 6. researchgate.net [researchgate.net]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Stability and Storage of (R)-1-Cyclobutylpiperidin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-1-Cyclobutylpiperidin-3-amine , a key building block in modern drug discovery, particularly in the development of histamine H3 receptor inverse agonists, requires careful handling and storage to ensure its integrity and purity. This technical guide provides a comprehensive overview of the known stability profile, recommended storage conditions, and potential degradation pathways of this versatile amine. The information presented herein is crucial for maintaining the quality of the compound throughout its lifecycle in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. These properties are fundamental to understanding its behavior and stability.

| Property | Value |

| Molecular Formula | C₉H₁₈N₂ |

| Molecular Weight | 154.25 g/mol |

| Appearance | Clear, colorless to pale yellow liquid |

| Boiling Point | Not explicitly available |

| Melting Point | Not explicitly available |

| Solubility | Soluble in various organic solvents |

Recommended Storage and Handling

To ensure the long-term stability of this compound, the following storage and handling conditions are recommended based on available safety data sheets and general knowledge of similar amine compounds.

| Condition | Recommendation |